Cas no 2549004-91-1 (2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide)
![2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide structure](https://ja.kuujia.com/scimg/cas/2549004-91-1x500.png)
2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide 化学的及び物理的性質
名前と識別子
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- F6789-2406
- AKOS040730383
- 2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- 2549004-91-1
- 2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
-
- インチ: 1S/C17H16N4O/c1-11-4-2-3-5-13(11)19-17(22)14-8-9-16-18-15(12-6-7-12)10-21(16)20-14/h2-5,8-10,12H,6-7H2,1H3,(H,19,22)
- InChIKey: HHUVVTPOVUUYQH-UHFFFAOYSA-N
- SMILES: C12=NC(C3CC3)=CN1N=C(C(NC1=CC=CC=C1C)=O)C=C2
計算された属性
- 精确分子量: 292.13241115g/mol
- 同位素质量: 292.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 425
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
- XLogP3: 2.4
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): 11.20±0.70(Predicted)
2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6789-2406-10mg |
2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549004-91-1 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6789-2406-20mg |
2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549004-91-1 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6789-2406-40mg |
2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549004-91-1 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6789-2406-3mg |
2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549004-91-1 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6789-2406-15mg |
2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549004-91-1 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6789-2406-2μmol |
2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549004-91-1 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6789-2406-5μmol |
2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549004-91-1 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6789-2406-20μmol |
2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549004-91-1 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6789-2406-1mg |
2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549004-91-1 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6789-2406-30mg |
2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549004-91-1 | 30mg |
$119.0 | 2023-09-07 |
2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide 関連文献
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamideに関する追加情報
Introduction to 2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS No. 2549004-91-1)
2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, a compound with the CAS number 2549004-91-1, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The compound belongs to the imidazo[1,2-b]pyridazine class, a scaffold that has been increasingly explored for its pharmacological properties.
The structural integrity of this molecule is characterized by a fused ring system consisting of an imidazole ring connected to a pyridazine ring. This particular arrangement contributes to its distinct chemical and biological properties. The presence of a cyclopropyl substituent at the 2-position and a N-(2-methylphenyl) group at the 5-position further enhances its molecular complexity and reactivity. These structural elements are crucial in determining its interaction with biological targets, making it a promising candidate for drug discovery.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for medicinal applications. Among these, imidazo[1,2-b]pyridazines have emerged as a versatile class of molecules with broad-spectrum biological activities. Studies have demonstrated that these compounds exhibit inhibitory effects on various enzymes and receptors, making them attractive for the development of drugs targeting inflammatory diseases, cancer, and infectious disorders.
The 6-carboxamide functional group in 2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide plays a pivotal role in modulating its pharmacokinetic properties. The carboxamide moiety is known to enhance solubility and bioavailability, which are critical factors for the efficacy of pharmaceutical agents. Additionally, it can participate in hydrogen bonding interactions with biological targets, thereby influencing the compound's binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with high accuracy. Molecular docking studies have been instrumental in understanding how 2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide interacts with potential targets. These studies have revealed that the compound exhibits promising binding affinity to enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclopropyl group and the N-(2-methylphenyl) substituent necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one more efficiently, reducing costs and improving scalability for industrial applications.
Evaluation of the pharmacological properties of 2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has revealed several interesting findings. In vitro studies have shown that the compound exhibits significant inhibitory activity against key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central mediators of inflammation. This suggests that it may be effective in treating conditions characterized by excessive inflammatory responses.
Furthermore, preliminary in vivo studies have demonstrated that this compound demonstrates good oral bioavailability and distributes effectively throughout various tissues. These findings are encouraging for further development as they indicate that the compound can reach target sites at therapeutic concentrations. Additionally, preliminary toxicity studies have shown that it exhibits low toxicity at relevant doses, reinforcing its potential as a safe candidate for further clinical investigation.
The development of new drugs is often a lengthy and complex process involving multiple stages of testing and regulatory approvals. However, compounds like 2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide offer hope by providing novel molecular structures with unique pharmacological profiles. As research continues to uncover new therapeutic applications for this class of compounds, it is likely that additional derivatives will be developed to optimize their efficacy and safety profiles.
In conclusion, 2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS No. 2549004-91-1) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and promising biological activities make it an attractive candidate for further research and development. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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